Oxetan-3-yl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

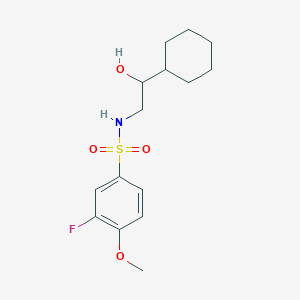

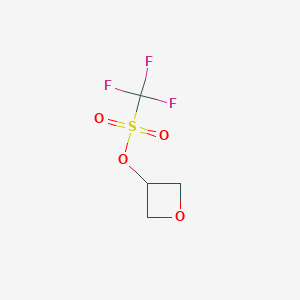

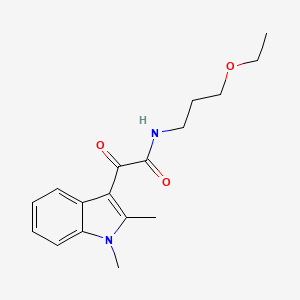

Oxetan-3-yl trifluoromethanesulfonate is a chemical compound with the CAS Number: 1379585-89-3 . It has a molecular weight of 206.14 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 206.14 . The compound should be stored in a freezer .Scientific Research Applications

Catalysts in Organic Synthesis

- Lanthanide(III) trifluoromethanesulfonates, including Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are highly efficient catalysts for the aminolysis of 1,2-epoxides to produce β-amino alcohols. These reactions are noted for their anti-stereoselectivity and high regioselectivity (Chini et al., 1994).

- Scandium trifluoromethanesulfonate is an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides, particularly effective in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Reactions in Organic Chemistry

- Trifluoromethanesulfonic acid catalyzes alkylation of benzene with various cyclic ethers, resulting in phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation (Molnár et al., 2003).

- Oxetan-3-tert-butylsulfinimine is used for the preparation of substituted 3-aminooxetanes, demonstrating the versatility of the oxetane ring in drug discovery (Hamzik & Brubaker, 2010).

Material Science Applications

- Ytterbium trifluoromethanesulfonate enhances the thermal and thermo-oxidative stability of high-density polyethylene by trapping free radicals (Ran et al., 2015).

Safety and Hazards

Mechanism of Action

Mode of Action

Oxetanes are known to be involved in various chemical reactions, including ring-opening reactions .

Biochemical Pathways

Oxetanes are generally known to participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from -0.33 to 2.59, indicating variable hydrophilic and lipophilic properties .

Action Environment

It’s worth noting that the compound is stored in a freezer, suggesting that low temperatures may be necessary for its stability .

Properties

IUPAC Name |

oxetan-3-yl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYAMYAOSBOCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)

![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2864455.png)

![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)